1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-yl bromide with ethan-1-amine under suitable reaction conditions, such as refluxing in an aprotic solvent like dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides and aprotic solvents like DMF or acetonitrile are typically employed.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various halogenated or alkylated derivatives of the benzopyran ring.
Scientific Research Applications
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Chromans
Flavonoids
Benzopyran derivatives
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3 |
InChI Key |
MWCGQVCRFWZFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.